N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the fluorophenyl and trifluoromethyl groups. Common synthetic routes may include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving urea and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: shares similarities with other fluorinated aromatic compounds and tetrahydropyrimidine derivatives.
Uniqueness
- The presence of both fluorophenyl and trifluoromethyl groups in the same molecule imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
- The tetrahydropyrimidine ring adds to the compound’s structural complexity and potential for diverse biological activities.
Properties
Molecular Formula |
C18H11F4N3O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H11F4N3O3/c19-14-7-6-10(8-13(14)18(20,21)22)24-15(26)12-9-23-17(28)25(16(12)27)11-4-2-1-3-5-11/h1-9H,(H,23,28)(H,24,26) |
InChI Key |
YKQOKDINWHITCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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